molecular formula C9H8N2O4 B2716631 4-Amino-3-nitrocinnamic acid CAS No. 51794-06-0

4-Amino-3-nitrocinnamic acid

Cat. No.: B2716631
CAS No.: 51794-06-0
M. Wt: 208.173
InChI Key: HCVYCRFCWROKQK-DUXPYHPUSA-N
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Description

4-Amino-3-nitrocinnamic acid is an organic compound that belongs to the class of cinnamic acid derivatives It is characterized by the presence of an amino group at the fourth position and a nitro group at the third position on the cinnamic acid backbone

Scientific Research Applications

4-Amino-3-nitrocinnamic acid has a wide range of applications in scientific research:

Mechanism of Action

Safety and Hazards

According to the safety data sheet, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Natural products constitute a potential starting point for new drug design. The structural modification of natural products by amino acid has been reported between 2010 and 2020 . This suggests that 4-Amino-3-nitrocinnamic acid could potentially be used in future drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-nitrocinnamic acid typically involves the nitration of cinnamic acid followed by the introduction of an amino group. One common method is the nitration of cinnamic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the third position. The resulting 3-nitrocinnamic acid is then subjected to a reduction reaction to convert the nitro group to an amino group, yielding this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-nitrocinnamic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Major Products Formed:

    Reduction: this compound can be converted to 4-Amino-3-aminocinnamic acid.

    Oxidation: The compound can be oxidized to 4-Nitro-3-nitrocinnamic acid.

    Substitution: Various acylated or alkylated derivatives can be formed depending on the reagents used.

Comparison with Similar Compounds

4-Amino-3-nitrocinnamic acid can be compared with other cinnamic acid derivatives, such as:

    Cinnamic acid: The parent compound with a simple structure and various biological activities.

    4-Aminocinnamic acid: Similar to this compound but lacks the nitro group, resulting in different chemical and biological properties.

    3-Nitrocinnamic acid: Contains a nitro group but lacks the amino group, leading to distinct reactivity and applications.

The uniqueness of this compound lies in the presence of both amino and nitro groups, which confer unique chemical reactivity and potential biological activities.

Properties

IUPAC Name

(E)-3-(4-amino-3-nitrophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c10-7-3-1-6(2-4-9(12)13)5-8(7)11(14)15/h1-5H,10H2,(H,12,13)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVYCRFCWROKQK-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51794-06-0
Record name (2E)-3-(4-amino-3-nitrophenyl)prop-2-enoic acid
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